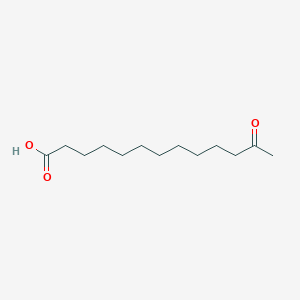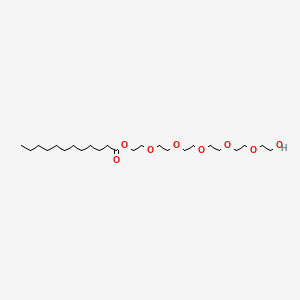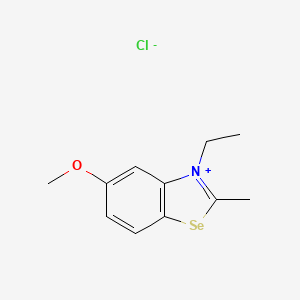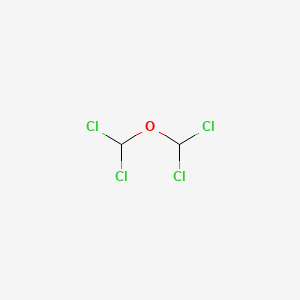
Bis(dichloromethyl) ether
Overview
Description
Bis(dichloromethyl) ether is an organic compound with the chemical formula C₂H₄Cl₂O. It is a colorless liquid with a suffocating odor and belongs to the class of chloroalkyl ethers . This compound is known for its high reactivity and has been extensively used in various chemical syntheses. it is also recognized as a potent carcinogen, which has led to a significant reduction in its industrial production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dichloromethyl) ether can be synthesized through the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid . Another method involves the Blanc chloromethylation reaction, where formaldehyde (in the form of paraformaldehyde or formalin) reacts with concentrated hydrochloric acid .
Industrial Production Methods: Historically, this compound was produced on a large scale for use in various industrial applications. due to its carcinogenic properties, its production has been largely discontinued .
Chemical Reactions Analysis
Types of Reactions: Bis(dichloromethyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: It reacts with water to form hydrochloric acid and formaldehyde.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Hydrolysis Products: Hydrochloric acid and formaldehyde.
Substitution Products: Depending on the nucleophile, various substituted ethers can be formed.
Scientific Research Applications
Bis(dichloromethyl) ether has been used in several scientific research applications, including:
Chemical Synthesis: It has been used as a crosslinking agent in the manufacture of ion-exchange resins and in the textile industry.
Laboratory Reagent: It serves as a reagent in various organic synthesis reactions.
Polymer Production: It has been utilized in the preparation of certain polymers and flame-retardant textiles.
Mechanism of Action
The mechanism by which bis(dichloromethyl) ether exerts its effects involves its high reactivity with nucleophiles. The chloro groups in the compound make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products . Its carcinogenic properties are attributed to its ability to alkylate DNA, leading to mutations and cancer .
Comparison with Similar Compounds
Bis(chloromethyl) ether (C₂H₄Cl₂O): Similar in structure but with different reactivity and applications.
Dichloromethyl ether (C₂H₄Cl₂O): Another chloroalkyl ether with similar properties.
Uniqueness: Bis(dichloromethyl) ether is unique due to its high reactivity and its potent carcinogenic properties. While other chloroalkyl ethers may share similar chemical properties, this compound’s carcinogenicity sets it apart .
Properties
IUPAC Name |
dichloro(dichloromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYGSMOFSFOEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339727 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20524-86-1 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


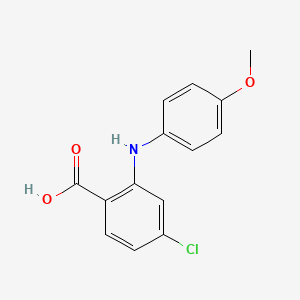
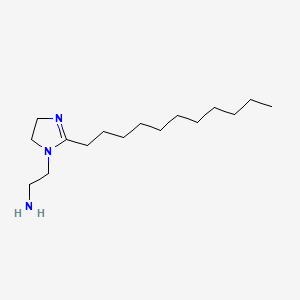

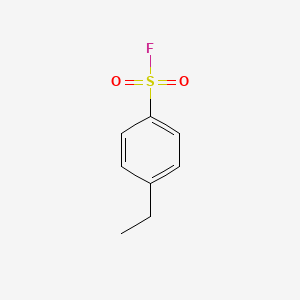
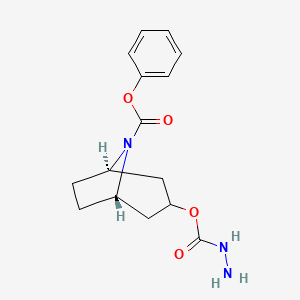

![8,8-dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B1619732.png)
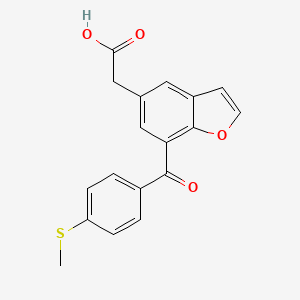
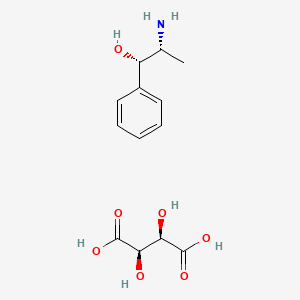
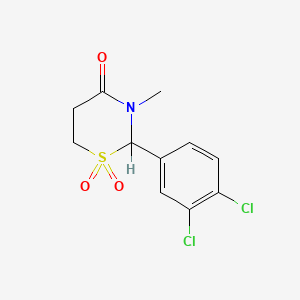
![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)
